molecular formula C10H12N4 B14881047 2-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine

2-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B14881047
M. Wt: 188.23 g/mol
InChI Key: MEFPAPHITLXVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound that contains both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amine derivatives.

Scientific Research Applications

2-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-pyridinyl)ethanamine: This compound is similar in structure but lacks the pyrazole ring.

    3-(2-aminoethyl)pyridine: Another similar compound with a different arrangement of functional groups.

Uniqueness

2-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine is unique due to the presence of both pyridine and pyrazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for a wider range of interactions and applications compared to similar compounds.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3-pyridin-4-yl-1H-pyrazol-5-yl)ethanamine

InChI

InChI=1S/C10H12N4/c11-4-1-9-7-10(14-13-9)8-2-5-12-6-3-8/h2-3,5-7H,1,4,11H2,(H,13,14)

InChI Key

MEFPAPHITLXVRC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.